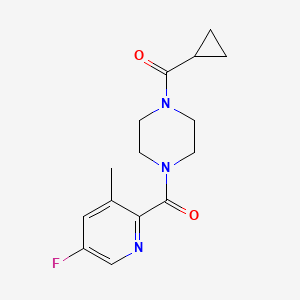

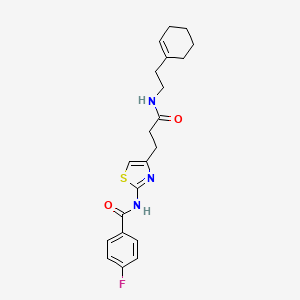

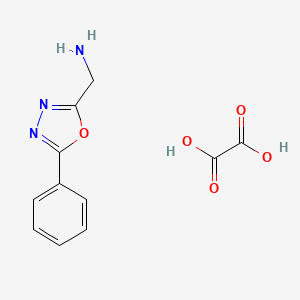

![molecular formula C21H25ClN6O3 B2412235 1-[[7-[(2-氯苯基)甲基]-1,3-二甲基-2,6-二氧嘌呤-8-基]甲基]哌啶-4-甲酰胺 CAS No. 893969-94-3](/img/structure/B2412235.png)

1-[[7-[(2-氯苯基)甲基]-1,3-二甲基-2,6-二氧嘌呤-8-基]甲基]哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

科学研究应用

分子相互作用研究

- 与CB1大麻素受体的分子相互作用:该化合物作为CB1大麻素受体的选择性拮抗剂,使用AM1分子轨道方法进行了研究。它显示出不同的构象影响着它与受体的相互作用,表明它在空间结合相互作用中的作用 (Shim等,2002).

合成与材料科学

- 合成含茶碱和胸腺嘧啶的聚酰胺:一项研究探索了结构相关的衍生物的合成,如2-(1,3-二甲基-2,6-二氧-2,6-二氢嘌呤-7-基)甲基琥珀酸。这些化合物在材料科学中得到应用,特别是在聚酰胺的开发中 (服部和木下,1979).

制药应用

- 甘氨酸转运蛋白1抑制:一种结构多样的化合物因其有效的GlyT1抑制活性而被发现,为中枢神经系统药物的开发提供了见解 (山本等,2016).

- 可溶性环氧合酶抑制:发现某些哌啶-4-甲酰胺抑制剂对可溶性环氧合酶具有重要意义,可溶性环氧合酶在心血管和炎症性疾病中很重要 (Thalji等,2013).

- 肾素抑制剂的开发:一项关于肾素抑制剂的设计和识别的研究,肾素抑制剂在治疗高血压和心血管疾病中至关重要,涉及与查询化学物质结构相似的化合物 (Mori等,2012).

化学合成与分析

- CGRP受体拮抗剂的制备:开发了一种有效的CGRP受体拮抗剂的会聚立体选择性合成。这一过程强调了此类化合物在治疗应用中的重要性 (Cann等,2012).

- 化学中的开环反应:探索1,3-恶嗪-2,4(3H)-二酮衍生物与胺的反应,包括与查询化合物结构相关的化合物,为有机合成机理提供了有价值的见解 (木下等,1989).

其他应用

- 抗氧化和抗肿瘤活性:涉及杂环化学中氰基乙酰胺等化合物的研究显示出有希望的抗氧化和抗肿瘤活性,表明潜在的治疗应用 (Bialy和Gouda,2011).

未来方向

作用机制

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB-mTOR pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . Compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has potential as an antitumor agent.

属性

IUPAC Name |

1-[[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O3/c1-25-19-17(20(30)26(2)21(25)31)28(11-14-5-3-4-6-15(14)22)16(24-19)12-27-9-7-13(8-10-27)18(23)29/h3-6,13H,7-12H2,1-2H3,(H2,23,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXDPLLLCRTYGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-8-yl}methyl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

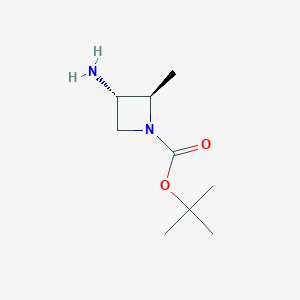

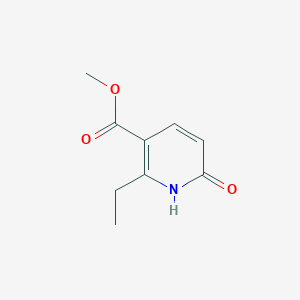

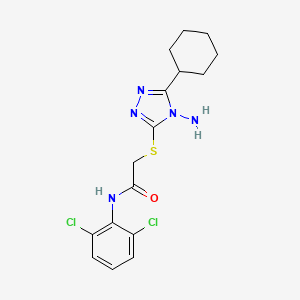

![(6-Piperidin-1-ylpyridazin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2412152.png)

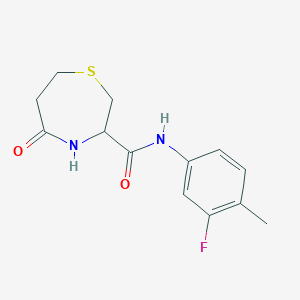

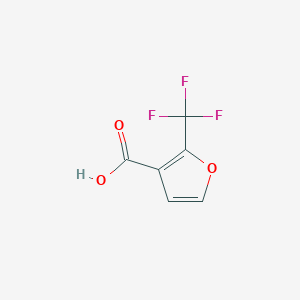

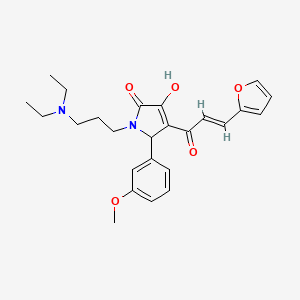

![2-(4-fluorophenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2412165.png)

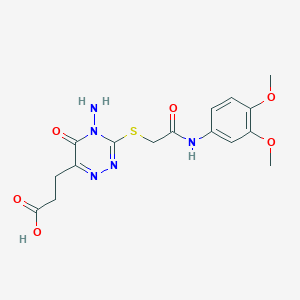

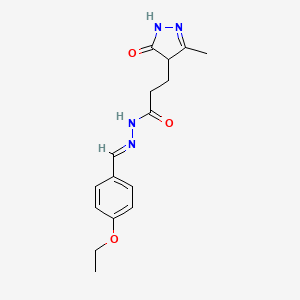

![(4-Fluorophenyl){6-[(methylpropyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl}amine](/img/structure/B2412174.png)